2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrimidine ring, a nitrogen-containing six-membered ring, endows the compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like aniline in ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-Butylthiophene and 2-Octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrimidine derivatives: Such as 2-Aminopyrimidine, which has been studied for its antitrypanosomal and antiplasmodial activities.
Uniqueness
2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H11N3S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3,(H2,11,12,13) |
InChI Key |
WXQXQNZXASTICA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=CS2 |
Origin of Product |
United States |
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